molecular formula C7H6N4 B1619812 2-Methylpteridine CAS No. 2432-20-4

2-Methylpteridine

Cat. No.: B1619812
CAS No.: 2432-20-4
M. Wt: 146.15 g/mol
InChI Key: BIGRRCHSUAXSEE-UHFFFAOYSA-N
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Description

2-Methylpteridine is a heterocyclic compound that belongs to the pteridine family. Pteridines are known for their diverse biological activities and are found in various natural products, including folic acid and biopterin. The structure of this compound consists of a pteridine ring system with a methyl group attached to the second carbon atom.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Methylpteridine can be synthesized through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the condensation of 2,4,5-triaminopyrimidine with formic acid can yield this compound. Another method involves the reaction of 2-aminopyrimidine with glyoxal in the presence of a catalyst.

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 2-Methylpteridine undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding pteridine derivatives.

    Reduction: Reduction reactions can yield dihydropteridine derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the pteridine ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products: The major products formed from these reactions include various substituted pteridines, dihydropteridines, and other functionalized derivatives.

Scientific Research Applications

2-Methylpteridine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex pteridine derivatives.

    Biology: Studies have explored its role in enzyme inhibition and as a potential therapeutic agent.

    Medicine: Research is ongoing to investigate its potential in treating diseases related to folate metabolism.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Methylpteridine involves its interaction with specific molecular targets and pathways. It can act as an enzyme inhibitor by binding to the active site of enzymes involved in folate metabolism. This interaction can disrupt the normal function of these enzymes, leading to various biological effects.

Comparison with Similar Compounds

    2-Methylpyridine: Similar in structure but lacks the pteridine ring system.

    Pteridine: The parent compound without the methyl group.

    Biopterin: A naturally occurring pteridine derivative with additional functional groups.

Uniqueness: 2-Methylpteridine is unique due to its specific methyl substitution, which can influence its chemical reactivity and biological activity. This makes it distinct from other pteridine derivatives and similar compounds.

Properties

IUPAC Name

2-methylpteridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N4/c1-5-10-4-6-7(11-5)9-3-2-8-6/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIGRRCHSUAXSEE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=NC=CN=C2C=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10343430
Record name 2-Methylpteridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10343430
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

146.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2432-20-4
Record name 2-Methylpteridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10343430
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the common synthetic approaches to 2-methylpteridine and its derivatives?

A1: Several approaches to constructing the pteridine ring system, particularly with a 2-methyl substituent, are described. One common strategy utilizes 3-aminopyrazine-2-carbaldehyde as a key starting material. This aldehyde can be converted to various 2-amino-3-substituted pyrazine derivatives, which then undergo cyclization reactions to yield the desired pteridine structure []. Another method involves the reaction of 4-aminopteridine derivatives with chloroacetaldehyde, leading to the formation of imidazopteridines. Alkyl derivatives at the 6-position of the imidazopteridine scaffold can be introduced by using appropriately substituted starting materials [].

Q2: How does the structure of the pteridine influence its reactivity?

A2: The electron-deficient nature of the pteridine ring system makes it susceptible to nucleophilic attack. For example, 6,7-dimethylpteridine readily reacts with nucleophiles like amines and hydroxylamine, leading to ring-opening or addition products []. The specific site of attack and the nature of the products formed depend on the substituents present on the pteridine ring and the nature of the nucleophile.

Q3: What interesting reactivity has been observed with 6,7-dimethylpteridine?

A3: 6,7-Dimethylpteridine exhibits a variety of reactions with different nucleophiles. With aliphatic amines, it undergoes self-condensation to form 7-(3,4-dihydro-6,7-dimethylpteridin-4-ylmethyl)-3,4-dihydro-4-hydroxy-6-methylpteridine (1) and 7-(6,7-dimethylpteridin-4-ylmethylene)-3,7-dihydro-6-methylpteridine (3a) []. It can also undergo addition reactions with malononitrile and cyanoacetamide to form pyrido[2,3-b]pyrazine derivatives [].

Q4: Are there examples of this compound forming adducts?

A4: Yes, studies have shown that this compound can form adducts with certain reagents. For instance, it reacts with dimedone to form 3,4-dihydro-2-methyl-4-(4,4-dimethyl-2,6-dioxocyclohexyl)pteridine []. Interestingly, analysis of the UV spectra suggests that this adduct exists in a zwitterionic form in its neutral state [].

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